[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate
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Overview
Description
5-Hydroxytryptophol sulfate is a metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is formed when 5-hydroxytryptophol undergoes sulfation, a process where a sulfate group is added to the molecule. 5-Hydroxytryptophol sulfate is primarily excreted in human urine and is considered a minor metabolite of serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxytryptophol sulfate typically involves the sulfation of 5-hydroxytryptophol. This can be achieved through chemical synthesis methods where 5-hydroxytryptophol is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 5-hydroxytryptophol sulfate is less common compared to other serotonin metabolites. it can be produced using microbial fermentation techniques where genetically engineered microorganisms are used to convert tryptophan into 5-hydroxytryptophol, which is then sulfated using enzymatic processes. This method is more environmentally friendly and sustainable compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxytryptophol sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole acetic acid sulfate.
Reduction: Reduction reactions can convert it back to 5-hydroxytryptophol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxyindole acetic acid sulfate.
Reduction: 5-Hydroxytryptophol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxytryptophol sulfate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying serotonin metabolism.
Biology: Helps in understanding the metabolic pathways of serotonin and its role in physiological processes.
Medicine: Investigated for its potential role in diagnosing and monitoring serotonin-related disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and dietary supplements targeting serotonin pathways
Mechanism of Action
The mechanism of action of 5-hydroxytryptophol sulfate involves its role as a metabolite of serotonin. It is formed through the sulfation of 5-hydroxytryptophol, which is a minor pathway in serotonin metabolism. This compound is excreted in urine and can be used as a biomarker for serotonin activity in the body. The sulfation process is catalyzed by sulfotransferase enzymes, which transfer a sulfate group from a donor molecule to 5-hydroxytryptophol .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan: A precursor to serotonin, used in the treatment of depression and insomnia.
5-Hydroxyindole acetic acid: A major metabolite of serotonin, used as a biomarker for serotonin activity.
5-Hydroxytryptamine (Serotonin): A neurotransmitter involved in mood regulation, sleep, and other physiological functions
Uniqueness
5-Hydroxytryptophol sulfate is unique due to its role as a minor metabolite of serotonin and its potential use as a biomarker for serotonin activity. Unlike 5-hydroxytryptophan and 5-hydroxytryptamine, which are more directly involved in serotonin synthesis and function, 5-hydroxytryptophol sulfate provides insights into the less common metabolic pathways of serotonin .
Properties
Molecular Formula |
C10H11NO5S |
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Molecular Weight |
257.27 g/mol |
IUPAC Name |
[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H11NO5S/c12-4-3-7-6-11-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,11-12H,3-4H2,(H,13,14,15) |
InChI Key |
FOCUAJYUOXSNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCO |
Origin of Product |
United States |
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